(5-Bromo-2-(trifluoromethoxy)phenyl)(methyl)sulfane
Description
(5-Bromo-2-(trifluoromethoxy)phenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a methylsulfane group attached to a phenyl ring
Properties
Molecular Formula |
C8H6BrF3OS |
|---|---|
Molecular Weight |
287.10 g/mol |
IUPAC Name |
4-bromo-2-methylsulfanyl-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H6BrF3OS/c1-14-7-4-5(9)2-3-6(7)13-8(10,11)12/h2-4H,1H3 |
InChI Key |
BFIHIPKEMJBXMQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)Br)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and methylsulfane attachment processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-(trifluoromethoxy)phenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-Bromo-2-(trifluoromethoxy)phenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5-Bromo-2-(trifluoromethoxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability, while the bromine atom and methylsulfane group can participate in various chemical interactions. These properties enable the compound to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(trifluoromethoxy)phenylboronic acid: Similar structure but with a boronic acid group instead of a methylsulfane group.
5-Bromo-2-(trifluoromethoxy)aniline: Contains an aniline group instead of a methylsulfane group.
3-Bromo-5-fluoro-2-methoxyphenylboronic acid: Similar structure with a fluorine atom and a methoxy group.
Uniqueness
(5-Bromo-2-(trifluoromethoxy)phenyl)(methyl)sulfane is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties, and the methylsulfane group, which can participate in various chemical reactions. These features make it a valuable compound for research and industrial applications.
Biological Activity
(5-Bromo-2-(trifluoromethoxy)phenyl)(methyl)sulfane is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article reviews its biological activity based on available literature, including structure-activity relationships (SAR), case studies, and experimental findings.
Chemical Structure
The compound features a bromine atom and a trifluoromethoxy group attached to a phenyl ring, along with a methyl sulfane moiety. This unique combination of substituents is hypothesized to influence its biological properties significantly.
Biological Activity Overview
-
Anticancer Activity :
- The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies have reported IC50 values indicating effective cytotoxicity against human cancer cells such as A549 (lung cancer) and HCT116 (colon cancer) .
- In vitro evaluations indicated that compounds with similar structural features exhibit significant down-regulation of key oncogenes, suggesting a mechanism involving the modulation of gene expression related to cancer progression .
-
Antibacterial Properties :
- The presence of trifluoromethyl and sulfonyl groups has been linked to enhanced antibacterial activity against strains like E. coli and C. albicans. Compounds structurally related to this compound have exhibited minimum inhibitory concentrations (MICs) that suggest potential therapeutic applications in treating bacterial infections .
- Anti-inflammatory Effects :
Case Studies
- Case Study 1 : A research study evaluated the compound's effects on the proliferation of A549 cells. Results demonstrated an IC50 value significantly lower than that of Doxorubicin, a standard chemotherapy agent, indicating superior efficacy .
- Case Study 2 : In an antibacterial assay, the compound was tested against multiple bacterial strains, showing MIC values comparable to existing antibiotics, thus highlighting its potential as a novel antibacterial agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to:
- Trifluoromethoxy Group : Enhances lipophilicity and biological potency.
- Bromine Substitution : Influences electronic properties and receptor binding affinity.
- Methyl Sulfane Moiety : Potentially involved in metabolic activation and interaction with biological targets.
Experimental Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
